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Introduction

The study of essential genes in yeast, such as the cyclin-dependent kinase BUR1,
necessitates conditional knockout strategies to elucidate their cellular functions. BUR1, in
complex with its cyclin Bur2, plays a crucial role in various cellular processes, including
transcription elongation, cell cycle progression, and telomere maintenance.[1][2][3][4][5]
Complete deletion of the BUR1 gene is lethal, making conditional systems indispensable for its
functional analysis.

This document provides detailed application notes and protocols for creating a conditional
knockout of BUR1 in Saccharomyces cerevisiae using the Auxin-Inducible Degron (AID)
system. This powerful technique allows for the rapid and specific degradation of a target protein
upon the addition of the plant hormone auxin. An alternative method, the Tet-Off system, which
allows for the transcriptional repression of the target gene, is also briefly discussed.

Principle of the Auxin-Inducible Degron (AID)
System

The AID system is a powerful tool for achieving conditional protein depletion. It relies on two
key components ectopically expressed in yeast:
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e Oryza sativa TIR1 (OsTIR1): An F-box protein from rice that is a component of the SCF
ubiquitin ligase complex.

e Auxin-Inducible Degron (AID): A small degradation tag derived from the Arabidopsis thaliana
protein IAA17, which is fused to the protein of interest (e.g., Burl).

In the presence of auxin (indole-3-acetic acid, IAA), OsTIR1 interacts with the AID tag, leading
to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein. This
results in a rapid and reversible depletion of the target protein.

Application Notes
Choosing a Conditional Knockout System

Both the AID and Tet-Off systems are effective for creating conditional knockouts. The choice
between them depends on the specific experimental goals.

Auxin-Inducible Degron
Feature Tet-Off System
(AID) System

] Post-translational protein o )
Mechanism _ Transcriptional repression
degradation

Tetracycline or Doxycycline

Inducer Auxin (IAA)
(Dox)
o Rapid protein depletion Slower, dependent on mMRNA
Kinetics ) ]
(minutes to hours) and protein turnover
o Reversible upon removal of Reversible upon removal of
Reversibility . . .
auxin tetracycline/doxycycline
Expression of a tetracycline-
controlled transactivator (tTA)
OsTIR1 expression and AlD- and modification of the target
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tetracycline operator

sequences (tetO)
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For studying the immediate effects of protein loss, the AID system is generally preferred due to
its rapid kinetics. The Tet-Off system is suitable for experiments where a gradual depletion of
the protein is desired.

Expected Phenotypes of BUR1 Conditional Knockout

Depletion of Burl is expected to result in several distinct phenotypes based on its known
functions:

o Transcription Elongation Defects: Burl phosphorylates the C-terminal domain (CTD) of RNA
polymerase Il and the elongation factor Spt5. Its depletion leads to reduced Spt5
phosphorylation and may affect transcription processivity.

o Cell Cycle Arrest: Burl is required for progression through the G1 phase of the cell cycle.
Conditional knockout is expected to cause cell cycle arrest in G1.

o Telomere Shortening: Mutations in BUR1 have been shown to result in short telomeres, a
role independent of its function in histone modification.

e Sensitivity to Transcriptional Inhibitors:burl mutants often exhibit sensitivity to drugs like 6-
azauracil (6AU) and mycophenolic acid (MPA), which inhibit nucleotide biosynthesis and thus
challenge transcription elongation.

Experimental Protocols
Protocol 1: Construction of a BUR1-AID Strain

This protocol describes the steps to endogenously tag BUR1 with an AID degron at its C-
terminus. This involves homologous recombination of a PCR-generated cassette containing the
AID tag and a selectable marker.

Materials:

e Yeast strain constitutively expressing OsTIR1 (e.g., from the pADH1 promoter integrated at a
neutral locus).

e Plasmid containing the AID-tag sequence and a selectable marker (e.g., pKan-AID-3xHA).
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High-fidelity DNA polymerase for PCR.

Primers for amplifying the tagging cassette (see Table 1).

Yeast transformation reagents (e.qg., lithium acetate, polyethylene glycol).

Selective growth media (e.g., YPD + G418).

Table 1: Primer Design for C-terminal Tagging of BUR1 with AID

Primer Sequence (5' to 3') Description

Contains homology to the C-
[40-50 nt upstream of BUR1 ) )
terminal region of the BUR1
Forward stop codon]-[20 nt homologous )
] ) open reading frame and to the
to the tagging plasmid] ) )
tagging plasmid.

[40-50 nt downstream of BUR1  Contains homology to the 3'
Reverse stop codon]-[20 nt homologous  untranslated region of BUR1

to the tagging plasmid] and to the tagging plasmid.

Procedure:

o Design and Order Primers: Design forward and reverse primers to amplify the AID tagging
cassette. The 5' ends of the primers should contain 40-50 nucleotides of homology to the
regions immediately upstream and downstream of the BUR1 stop codon, respectively. The 3'
ends should be homologous to the tagging plasmid sequence flanking the AID tag and
selectable marker.

o PCR Amplification of the Tagging Cassette: Perform PCR using the tagging plasmid as a
template and the designed primers to amplify the AID-marker cassette.

o Purify PCR Product: Purify the PCR product using a standard PCR purification kit to remove
primers and polymerase.

e Yeast Transformation: Transform the OsTIR1-expressing yeast strain with the purified PCR
product using the lithium acetate method.
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» Selection of Transformants: Plate the transformed cells on selective media (e.g., YPD
containing G418 if using a KanMX marker) and incubate at 30°C for 2-3 days until colonies
appear.

 Verification of Correct Integration:

o Colony PCR: Pick individual colonies and perform PCR using a forward primer annealing
upstream of the BUR1 C-terminus and a reverse primer annealing within the AID-marker
cassette. A second PCR with primers flanking the entire integration site can confirm the
absence of the wild-type locus.

o Western Blotting: Confirm the expression of the Burl-AlD fusion protein by Western
blotting using an antibody against the tag (e.g., HA) or against Burl. The fusion protein
should be of the expected higher molecular weight.

Protocol 2: Phenotypic Analysis of the BUR1-AID Strain

This protocol outlines experiments to characterize the effects of Burl depletion.
Materials:

o Verified BUR1-AID yeast strain.

e YPD liquid media and agar plates.

e Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 1 M in DMSO).

e Microscope.

o Flow cytometer for cell cycle analysis.

o Reagents for protein extraction and Western blotting.

» Reagents for Southern blotting or gPCR for telomere length analysis.
Procedure:

o Growth Analysis:
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o Grow the BUR1-AID strain overnight in YPD liquid medium.
o Dilute the culture to an OD600 of ~0.1 in fresh YPD.
o Prepare a serial dilution series (e.g., 10-fold dilutions).

o Spot 5 uL of each dilution onto YPD plates and YPD plates containing a final concentration
of 500 uM auxin.

o Incubate the plates at 30°C for 2-3 days and observe for growth defects in the presence of
auxin.

» Protein Depletion Kinetics:

[¢]

Grow a liquid culture of the BUR1-AID strain to mid-log phase (OD600 ~0.5).

[e]

Add auxin to a final concentration of 500 uM.

[e]

Take samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after auxin
addition.

[e]

Prepare protein extracts from each time point and perform Western blotting to detect the
Burl-AID protein. This will determine the rate of protein degradation.

e Cell Cycle Analysis:
o Grow the BUR1-AID strain to mid-log phase and add auxin.
o Take samples at different time points and fix the cells (e.g., with ethanol).

o Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA
content by flow cytometry to determine the cell cycle distribution.

o Telomere Length Analysis:
o Grow the BUR1-AID strain in the presence and absence of auxin for multiple generations.

o Extract genomic DNA.
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o Analyze telomere length by Southern blotting using a telomere-specific probe or by gPCR.

Visualizations

Experimental Workflow for Generating a BUR1-AID
Strain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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